molecular formula C8H18O B3048914 3-Methyl-2-(propan-2-yl)butan-1-ol CAS No. 18593-92-5

3-Methyl-2-(propan-2-yl)butan-1-ol

Cat. No.: B3048914
CAS No.: 18593-92-5
M. Wt: 130.23 g/mol
InChI Key: IDGDEUZERZKYHG-UHFFFAOYSA-N
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Description

3-Methyl-2-(propan-2-yl)butan-1-ol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by its branched structure, which includes a methyl group and an isopropyl group attached to a butanol backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of isobutylene with formaldehyde in the presence of a catalyst, followed by hydrogenation. Another method includes the Grignard reaction, where a suitable Grignard reagent reacts with an aldehyde or ketone to form the desired alcohol.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(propan-2-yl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

3-Methyl-2-(propan-2-yl)butan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: This compound is utilized in the study of metabolic pathways and enzyme reactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

    2-Methyl-3-buten-2-ol: Similar in structure but with a double bond, making it more reactive in certain chemical reactions.

    3-Methyl-2-buten-1-ol: Another similar compound with a different arrangement of the methyl and butenyl groups.

    3-Methyl-3-buten-1-ol: Differing by the position of the double bond and the hydroxyl group.

Uniqueness: 3-Methyl-2-(propan-2-yl)butan-1-ol is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Its stability and reactivity make it suitable for various applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

3-methyl-2-propan-2-ylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-6(2)8(5-9)7(3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGDEUZERZKYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612760
Record name 3-Methyl-2-(propan-2-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18593-92-5
Record name 3-Methyl-2-(propan-2-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-(propan-2-yl)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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